2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene is a complex polymer with the molecular formula C29H40O2 and a molecular weight of 420.64 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene typically involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, and the two isomers of ethenylbenzene (1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene), are mixed in specific ratios. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to start the polymerization reaction. The reaction is carried out in a solvent like toluene under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various copolymers and as a component in the formulation of adhesives and coatings.
Biology: The polymer is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: The compound is employed in the production of high-performance plastics and resins
Wirkmechanismus
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic groups. The polymer chains can interact with various substrates, leading to enhanced adhesion and mechanical properties. The aromatic rings provide rigidity, while the ester groups offer flexibility and compatibility with other materials .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other polymers derived from 2-Propenoic acid esters and ethenylbenzene derivatives. For example:
Polystyrene: A polymer of ethenylbenzene, known for its rigidity and transparency.
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its clarity and impact resistance.
Compared to these polymers, 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene offers a unique combination of flexibility, adhesion, and compatibility with various substrates, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
126037-00-1 |
---|---|
Molekularformel |
C29H40O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.2C9H10/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h6,10H,3-5,7-9H2,1-2H3;2*3-7H,1H2,2H3 |
InChI-Schlüssel |
KKIYYEPHHLWJIM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC=CC(=C1)C=C |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C |
Verwandte CAS-Nummern |
126037-00-1 |
Synonyme |
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.